molecular formula C12H12N2O B11812897 5-Methyl-1-(m-tolyl)-1H-pyrazole-4-carbaldehyde

5-Methyl-1-(m-tolyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B11812897
M. Wt: 200.24 g/mol
InChI Key: QBSNHZSFFLRLEJ-UHFFFAOYSA-N
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Description

5-Methyl-1-(m-tolyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group and a m-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(m-tolyl)-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Another method involves the use of N-isocyanoiminotriphenylphosphorane as a building block in a [3+2] cycloaddition reaction with terminal alkynes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of pyrazole synthesis, such as the use of catalytic systems and optimized reaction conditions, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(m-tolyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: 5-Methyl-1-(m-tolyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-Methyl-1-(m-tolyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

5-Methyl-1-(m-tolyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-1-(m-tolyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The pyrazole ring structure allows for interactions with various biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1-(m-tolyl)-1H-pyrazole-4-carboxylic acid
  • 5-Methyl-1-(m-tolyl)-1H-pyrazole-4-methanol
  • 5-Amino-pyrazoles

Uniqueness

5-Methyl-1-(m-tolyl)-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

5-methyl-1-(3-methylphenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C12H12N2O/c1-9-4-3-5-12(6-9)14-10(2)11(8-15)7-13-14/h3-8H,1-2H3

InChI Key

QBSNHZSFFLRLEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C=N2)C=O)C

Origin of Product

United States

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